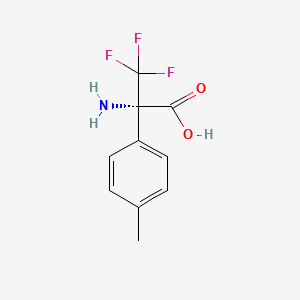
(2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid is a fluorinated amino acid derivative. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid typically involves the introduction of the trifluoromethyl group into an amino acid precursor. One common method involves the use of trifluoromethylation reagents under controlled conditions to achieve the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It can be incorporated into peptides and proteins to study the effects of fluorination on biological activity.
Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the development of advanced materials with specific chemical properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, potentially leading to more effective inhibition or activation of the target. The pathways involved may include alterations in enzyme activity or changes in receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-trifluoromethylstyrene derivatives: These compounds also contain a trifluoromethyl group and are used in similar applications.
Trifluoromethyl-substituted 2H-furan derivatives: These compounds share the trifluoromethyl group and are used in the synthesis of more complex fluorinated compounds.
Uniqueness
(2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid is unique due to its specific structure, which combines an amino acid backbone with a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H10F3NO2 |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
(2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-6-2-4-7(5-3-6)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16)/t9-/m0/s1 |
Clé InChI |
RGBNUMMEOMFISB-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@](C(=O)O)(C(F)(F)F)N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



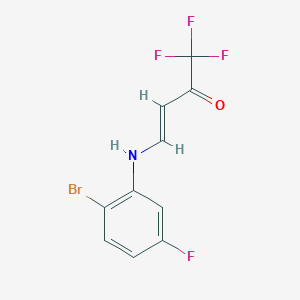
![2-(7-Azabicyclo[2.2.1]heptan-7-YL)ethanol oxalic acid](/img/structure/B13909813.png)
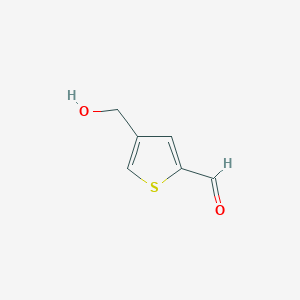
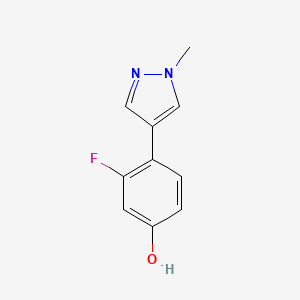
![1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909823.png)
![ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13909825.png)

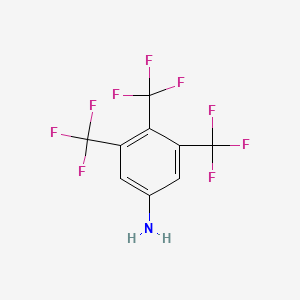
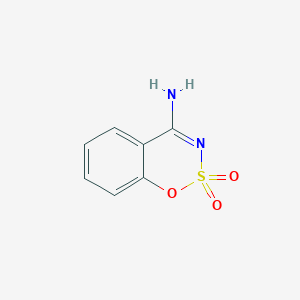
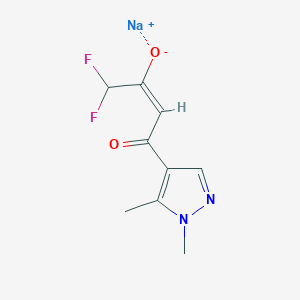
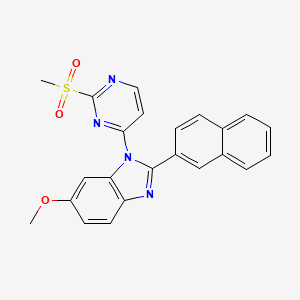
![17-Methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13909883.png)
![methyl (Z)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13909884.png)
